6-Fluorohomovanillic acid 6-Fluorohomovanillic acid
Brand Name: Vulcanchem
CAS No.: 107610-23-1
VCID: VC20743104
InChI: InChI=1S/C9H9FO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13)
SMILES: COC1=C(C=C(C(=C1)CC(=O)O)F)O
Molecular Formula: C9H9FO4
Molecular Weight: 200.16 g/mol

6-Fluorohomovanillic acid

CAS No.: 107610-23-1

Cat. No.: VC20743104

Molecular Formula: C9H9FO4

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

6-Fluorohomovanillic acid - 107610-23-1

CAS No. 107610-23-1
Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
IUPAC Name 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H9FO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13)
Standard InChI Key JPDCBZYVMUTEFB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CC(=O)O)F)O
Canonical SMILES COC1=C(C=C(C(=C1)CC(=O)O)F)O

Chemical Structure and Properties

6-Fluorohomovanillic acid belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . The molecular formula of 6-Fluorohomovanillic acid is C9H9FO4 with a molecular weight of 200.16 g/mol . The chemical structure features a fluorine atom at the 6-position of the homovanillic acid molecule, creating unique chemical properties that distinguish it from non-fluorinated homovanillic acid.

Structural Comparison with Homovanillic Acid

Homovanillic acid (HVA), the non-fluorinated analog, is a major metabolite of dopamine with a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . The primary structural difference between HVA and 6-FLHVA is the replacement of a hydrogen atom with a fluorine atom at the 6-position of the aromatic ring. This substitution alters the compound's electronic properties and metabolic behavior while maintaining sufficient structural similarity to serve as an analog for studying dopamine metabolism.

Metabolic Pathways and Biochemical Context

6-Fluorohomovanillic acid is primarily studied in the context of dopamine metabolism and as a metabolite of fluorinated DOPA compounds used in neuroimaging studies.

Formation from 6-[18F]fluoro-L-DOPA

Research has demonstrated that 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine (6-[18F]fluoro-L-DOPA) is metabolized in the striatum to several compounds, including 6-[18F]fluorodopamine, 3,4-dihydroxy-6-[18F]fluorophenylacetic acid, and 6-[18F]fluorohomovanillic acid . This metabolic pathway is qualitatively similar to that of non-fluorinated L-DOPA , making 6-FLHVA an important compound for tracking dopaminergic function through PET imaging.

Role in Dopamine Metabolism Studies

The concentration of homovanillic acid in cerebrospinal fluid (CSF) is considered an accurate reflection of dopamine turnover in the brain . Studies investigating the transport of L-6-fluorodopa and its metabolites between blood, brain, and CSF have shown that the concentration of fluorohomovanillic acid in the CSF can serve as an indicator of dopamine turnover in the brain . This relationship makes 6-FLHVA valuable in research exploring neurological disorders characterized by altered dopamine function.

Analytical Methods for Detection

Several analytical techniques have been developed to detect and quantify 6-Fluorohomovanillic acid in biological samples, primarily in research settings studying dopamine metabolism.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) is the most commonly used method for the detection and quantification of 6-FLHVA in biological samples. Research has employed HPLC to determine the relative concentrations of L-6-fluorodopa and its metabolites, including 6-FLHVA, in blood plasma and cerebrospinal fluid . This technique allows researchers to separate and quantify 6-FLHVA from other metabolites with high precision.

Positron Emission Tomography

In PET studies, 6-[18F]fluoro-L-DOPA serves as a radiotracer to examine dopamine synthesis and metabolism in vivo. The metabolism of this compound to 6-[18F]fluorohomovanillic acid can be detected and measured using PET, providing valuable information about dopaminergic function in various brain regions . The ratio of DA metabolites (including FHVA) to dopamine has been used as an index of dopamine turnover in research settings .

Applications in Research and Medicine

6-Fluorohomovanillic acid has found applications primarily in neurological research, particularly in studies of dopamine metabolism and as a component in neuroimaging techniques.

Neuroimaging Studies

The metabolism of 6-[18F]fluoro-L-DOPA to 6-[18F]fluorohomovanillic acid is an important aspect of PET imaging studies examining dopaminergic function. Research conducted on rhesus monkeys has shown that the metabolite pattern of 6-[18F]fluoro-L-DOPA, including its conversion to 6-FLHVA, is qualitatively similar to that of L-[14C]DOPA . This similarity allows researchers to interpret PET images obtained with 6-[18F]fluoro-L-DOPA in humans in neurochemical terms .

Neurodegenerative Disease Research

6-FLHVA has been utilized in research related to neurodegenerative disorders characterized by dopamine dysfunction, such as Parkinson's disease. By examining the metabolism of 6-[18F]fluoro-L-DOPA to 6-FLHVA, researchers can gain insights into alterations in dopamine synthesis, storage, and turnover associated with these conditions . The ratio of dopamine metabolites, including FHVA, to dopamine has been studied as an index of dopamine turnover in both research animals and human subjects .

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